Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate
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Overview
Description
Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate is an organic compound with the molecular formula C10H12N2O5 and a molecular weight of 240.21268 g/mol . It is a derivative of phenylalanine, featuring a nitro group and a hydroxy group on the beta carbon. This compound is typically a colorless or pale yellow solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate involves several steps. One common method includes the esterification of threo-beta-hydroxy-4-nitro-3-phenyl-DL-alanine with methanol in the presence of an acid catalyst . The reaction conditions often require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate undergoes various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles like amines or thiols
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amino derivative
Substitution: Formation of substituted esters or amides
Scientific Research Applications
Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxy group can form hydrogen bonds with biological macromolecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Threo-beta-hydroxy-4-nitro-3-phenyl-DL-alanine: The parent compound without the ester group.
Methyl threo-beta-hydroxy-4-nitro-3-phenyl-L-alaninate: The L-isomer of the compound.
Methyl threo-beta-hydroxy-4-nitro-3-phenyl-D-alaninate: The D-isomer of the compound.
Uniqueness
Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ester group makes it more lipophilic compared to its parent compound, potentially enhancing its ability to cross biological membranes .
Properties
CAS No. |
15917-27-8 |
---|---|
Molecular Formula |
C10H12N2O5 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
methyl (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoate |
InChI |
InChI=1S/C10H12N2O5/c1-17-10(14)8(11)9(13)6-2-4-7(5-3-6)12(15)16/h2-5,8-9,13H,11H2,1H3/t8-,9+/m0/s1 |
InChI Key |
QGOBGGUPLZGSOC-DTWKUNHWSA-N |
Isomeric SMILES |
COC(=O)[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)N |
Canonical SMILES |
COC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])O)N |
Origin of Product |
United States |
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